molecular formula C16H19NO4S B3332617 N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide CAS No. 911197-39-2

N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide

Cat. No. B3332617
M. Wt: 321.4 g/mol
InChI Key: ODKWLXNVJCWZIP-UHFFFAOYSA-N
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Description

“N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide” seems to be a chemical compound. However, there is no specific information available about this compound. It’s worth noting that compounds with similar structures, such as “Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH”, are used in proteomics studies and solid phase peptide synthesis techniques12.



Molecular Structure Analysis

The molecular structure of “N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide” is not available. However, a related compound “2,4-dimethoxybenzylamine” has a molecular formula of C9H13NO24.



Chemical Reactions Analysis

The specific chemical reactions involving “N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide” are not available. However, a related compound “Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH” is known to be stable to oxidizing and reducing agents, as well as bases and nucleophiles3.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide” are not available. However, a related compound “2,4-dimethoxybenzylamine” has a molecular weight of 167.205 Da4.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Computational Study : A study conducted by Murthy et al. (2018) synthesized a related compound, N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide, providing insights into its structural characterization and electronic properties through computational methods. This research highlights the methods of synthesizing and characterizing similar sulfonamide molecules (Murthy et al., 2018).

Biological and Medicinal Applications 2. DNA Binding and Anticancer Activity : González-Álvarez et al. (2013) researched copper(II)-sulfonamide complexes with derivatives of methylbenzenesulfonamide, demonstrating their binding affinity to DNA and potential as anticancer agents. This study implies that related sulfonamide compounds could have similar biological activities (González-Álvarez et al., 2013).

  • Antibacterial and Anti-Inflammatory Properties : Research by Abbasi et al. (2017) on sulfonamides bearing a 1,4-benzodioxin ring, related to N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide, indicates potential antibacterial and anti-inflammatory properties. This study suggests that similar sulfonamide structures might be effective in treating related health conditions (Abbasi et al., 2017).

Chemical and Physical Properties Analysis 4. Spectroscopic Analysis and Dimer Interaction : A study by Karakaya et al. (2015) on N-(4-methoxybenzoyl)-2-methylbenzenesulfonamide, a structurally similar compound, delved into its spectroscopic analysis and dimer interaction energies. This research provides insights into the physical and chemical characteristics of related sulfonamide compounds (Karakaya et al., 2015).

  • Crystal Structure Analysis : The work of Purandara et al. (2018) on the crystal structures of N-(4-methylbenzenesulfonyl)glycine hydrazone derivatives, including a study of their hydrogen-bonding patterns and molecular conformations, contributes to the understanding of the crystallography of similar sulfonamide compounds (Purandara et al., 2018).

Electrochemical and Spectroelectrochemical Properties 6. Synthesis and Characterization of Metallophthalocyanines : Kantekin et al. (2015) researched the synthesis of metallophthalocyanines using a related sulfonamide derivative. The study provides insights into the electrochemical and spectroelectrochemical properties of these compounds, suggesting potential applications in various fields (Kantekin et al., 2015).

Safety And Hazards

The safety and hazards of “N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide” are not available. However, a related compound “2,4-Dimethoxybenzyl alcohol” is not considered hazardous by the 2012 OSHA Hazard Communication Standard5.


Future Directions

The future directions of “N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide” are not available. However, a related compound “Fmoc-N-(2,4-dimethoxybenzyl)-Gly-OH” is used in proteomics studies and solid phase peptide synthesis techniques, indicating potential future directions in these fields1.


Please note that the information provided is based on related compounds due to the lack of specific information on “N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide”. For accurate information, further research and analysis would be required.


properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO4S/c1-12-4-8-15(9-5-12)22(18,19)17-11-13-6-7-14(20-2)10-16(13)21-3/h4-10,17H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODKWLXNVJCWZIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-Dimethoxybenzyl)-4-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
BA Stenfors, RJ Staples, SM Biros… - Acta Crystallographica …, 2020 - scripts.iucr.org
The title compound, C15H17NO2S, was synthesized via a substitution reaction between 4-methylbenzylamine and p-toluenesulfonyl chloride. In the crystal, N—H⋯O hydrogen bonds …
Number of citations: 1 scripts.iucr.org

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